
(S)-3-(Boc-amino)pyrrolidine
Overview
Description
(S)-3-(Boc-amino)pyrrolidine (CAS 122536-76-9) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 3-position of the pyrrolidine ring. Its IUPAC name is tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate, with a molecular formula of C₉H₁₈N₂O₂ and a molecular weight of 186.26 g/mol . The compound is widely used as a building block in asymmetric synthesis, particularly in pharmaceutical and agrochemical research, where stereochemical precision is critical .
Key characteristics include:
Preparation Methods
Direct Boc Protection of Preformed (S)-3-Aminopyrrolidine
Reaction Mechanism and Conditions
The most straightforward method involves reacting (S)-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. In a representative procedure, 0.1 mol of (S)-3-aminopyrrolidine (99.5% ee) is dissolved in methanol and treated with Boc anhydride in the presence of potassium hydroxide at 15–20°C for 1 hour . The base maintains a pH of 11.8–12.2, ensuring efficient carbamate formation while minimizing overprotection.
Critical Parameters :
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Solvent : Methanol optimizes solubility and reaction kinetics.
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Temperature : Ambient conditions (15–20°C) prevent epimerization.
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Stoichiometry : A 1:1 molar ratio of amine to Boc anhydride minimizes di-Boc byproduct formation (<0.4%) .
Yield and Purity
The reaction achieves an 81.7% yield of (S)-3-(Boc-amino)pyrrolidine with 99.1% chemical purity and 99.5% enantiomeric excess (ee) . Post-reaction workup includes toluene extraction to remove inorganic salts and vacuum distillation to isolate the product.
Table 1: Direct Boc Protection Optimization
Parameter | Value | Impact on Yield/Purity |
---|---|---|
Boc Anhydride Equiv | 1.0 | Minimizes di-Boc byproduct |
KOH Concentration | 25% (w/w in MeOH) | Maintains optimal pH |
Reaction Time | 1 hour | Complete conversion |
Chiral Synthesis from trans-4-Hydroxy-L-Proline
Multi-Step Synthetic Pathway
This route exploits the inherent chirality of trans-4-hydroxy-L-proline, a commercially available amino acid derivative . The synthesis involves four key steps:
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Decarboxylation : Thermal or acidic removal of the carboxylic acid group.
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Boc Protection : Introduction of the tert-butoxycarbonyl group using Boc anhydride.
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Sulfonylation and SN2 Displacement : Conversion of the hydroxyl group to a sulfonate ester, followed by azide substitution with sodium azide.
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Reduction and Deprotection : Staudinger reduction of the azide to an amine and HCl-mediated Boc removal.
Stereochemical Control
The SN2 reaction with sodium azide inverts the configuration at C3, ensuring retention of the (S)-stereochemistry after reduction . Triphenylphosphine-mediated azide reduction proceeds without racemization, critical for maintaining enantiopurity.
Table 2: Chiral Synthesis Reaction Summary
Step | Reagents/Conditions | Yield (Cumulative) |
---|---|---|
Decarboxylation | HCl, Δ | 85% |
Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 90% |
Sulfonylation | Mesyl chloride, Et₃N | 88% |
SN2 Displacement | NaN₃, DMF, 80°C | 75% |
Reduction | PPh₃, THF/H₂O | 95% |
Resolution of Racemic 1-Benzyl-3-Aminopyrrolidine Followed by Deprotection and Boc Protection
Enantiomeric Resolution
Racemic 1-benzyl-3-aminopyrrolidine is resolved using D- or L-tartaric acid in methanol at 50–100°C . The diastereomeric salts are separated by fractional crystallization, yielding (R)- or (S)-enantiomers with >99% ee.
Comparative Analysis of Methods
Table 3: Method Comparison
Metric | Direct Protection | Chiral Pool Synthesis | Resolution/Deprotection |
---|---|---|---|
Steps | 1 | 4 | 3 |
Overall Yield | 81.7% | ~55% | ~60% |
Optical Purity | 99.5% ee | 99.9% ee | 99% ee |
Starting Material Cost | High | Low | Moderate |
Industrial and Environmental Considerations
Solvent Recycling
Methanol and toluene from the direct protection route are recoverable via distillation, reducing waste . The chiral synthesis pathway generates higher volumes of DMF and THF, necessitating advanced recycling systems.
Catalytic Innovations
Copper(I) iodide and ethylene glycol catalyze Ullmann-type couplings in related pyrrolidine syntheses, hinting at potential applications for streamlining Boc protection .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Boc-amino)pyrrolidine undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This reaction yields the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc-protected amino group acts as a nucleophile.
Oxidation and Reduction: The pyrrolidine ring can be subjected to oxidation and reduction reactions to modify the compound’s structure and properties.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various electrophiles such as alkyl halides
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products Formed
Deprotection: Yields the free amine (S)-3-amino-pyrrolidine
Substitution: Yields substituted pyrrolidine derivatives
Oxidation and Reduction: Yields oxidized or reduced pyrrolidine derivatives
Scientific Research Applications
Pharmaceutical Development
Overview : (S)-3-(Boc-amino)pyrrolidine serves as an essential intermediate in the synthesis of numerous pharmaceutical compounds, especially those targeting neurological disorders. Its unique structural properties enhance the efficacy of drug candidates.
Case Study : Research has demonstrated that derivatives of this compound can be utilized to develop potent inhibitors against the epidermal growth factor receptor (EGFR) tyrosine kinase. These inhibitors have shown promise in treating various cancers by blocking pathways that promote tumor growth .
Compound | Target | Efficacy |
---|---|---|
Pyrido[3,4-d]pyrimidine derivatives | EGFR tyrosine kinase | High |
N-Benzyl-3-sulfonamidopyrrolidines | E. coli cell division | Moderate |
Peptide Synthesis
Overview : The protective Boc group in this compound allows for selective reactions during peptide synthesis, making it a valuable building block for complex peptide-based therapeutics.
Application Example : In studies focused on synthesizing cyclic peptides, this compound has been used effectively to create scaffolds that enhance biological activity and specificity .
Organic Chemistry Research
Overview : This compound is a versatile reagent in organic synthesis, enabling chemists to explore diverse molecular architectures and new chemical reactions.
Research Findings : It has been employed in asymmetric synthesis, where its chirality is crucial for producing enantiomerically pure compounds. Various reaction pathways involving oxidation and reduction have been investigated using this compound as a starting material .
Reaction Type | Outcome | Reagents Used |
---|---|---|
Oxidation | Esters/Amides | KMnO4, CrO3 |
Reduction | Alcohols | LiAlH4, BH3 |
Bioconjugation
Overview : this compound can be utilized in bioconjugation processes, linking biomolecules to improve their stability and functionality.
Significance : This application is particularly relevant in drug delivery systems where enhanced stability can lead to improved therapeutic outcomes. The ability to deprotect the Boc group allows for further functionalization of the molecule, facilitating its use in various bioconjugation strategies .
Material Science
Overview : The compound's chemical properties contribute to the development of novel materials such as polymers and coatings.
Application Example : Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .
Mechanism of Action
The mechanism of action of (S)-3-(Boc-amino)pyrrolidine primarily involves its role as a protected amine. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-3-(Boc-amino)pyrrolidine
(R)-3-(Boc-amino)pyrrolidine (CAS 122536-77-0) is the enantiomer of the S-form. Key differences include:
- Reactivity : In nucleophilic substitution reactions, the S-enantiomer reacts efficiently (e.g., 86% yield for 15a), while the R-enantiomer fails to produce isolable products under identical conditions .
- Stereochemical Influence : The S-configuration is often preferred in drug synthesis due to enhanced target specificity and reduced off-target effects .
- Availability : Both enantiomers are commercially available, but the S-form is more frequently utilized in asymmetric catalysis .
Functionalized Pyrrolidine Derivatives
(a) (S)-1-Boc-3-(Aminomethyl)pyrrolidine (CAS 199175-10-5)
- Structure: Features an additional aminomethyl group at the 3-position.
- Applications : Used in synthesizing kinase inhibitors and covalent proteasome inhibitors .
(b) (S)-3-Acetyl-1-Boc-pyrrolidine (CAS 1374673-89-8)
- Structure : Contains an acetyl group instead of a Boc-protected amine.
- Reactivity : The acetyl group alters electronic properties, making it suitable for acylation reactions or as a precursor in heterocyclic synthesis .
Piperidine Analogs
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1268511-99-4) :
- Structure : Six-membered piperidine ring with hydroxyl and Boc-protected amine groups.
- Comparison :
Other Boc-Protected Heterocycles
(a) (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine
- Structure : Contains two Boc-protected amines in a trans configuration.
- Applications : Used in peptide mimetics and foldamer design .
(b) Boc-Arg(di-Z)-OH
- Structure : Boc-protected arginine derivative with benzyl (Z) groups.
- Comparison: Demonstrates the versatility of Boc protection in amino acid chemistry, contrasting with pyrrolidine’s role in small-molecule synthesis .
Data Tables
Table 1. Key Properties of (S)-3-(Boc-amino)pyrrolidine and Analogues
Biological Activity
(S)-3-(Boc-amino)pyrrolidine is a chiral compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data tables and case studies.
Overview of this compound
This compound is characterized by a pyrrolidine ring with an amino group protected by a tert-butoxycarbonyl (Boc) group. This protection is essential for preventing unwanted reactions during synthesis, allowing for selective transformations when the Boc group is removed. The compound is often utilized as a building block in the synthesis of various biologically active molecules.
The mechanism of action of this compound involves its role as a protected amine. The Boc group prevents the amino group from participating in unwanted reactions, facilitating targeted interactions with biological molecules upon deprotection. Once the Boc group is removed, the free amine can engage with molecular targets such as enzymes or receptors, which is crucial for its biological activity .
1. Enzyme Inhibition
This compound has been identified as a precursor for compounds that exhibit potent inhibitory effects on various enzymes. For instance, derivatives synthesized from this compound have shown significant inhibition against the epidermal growth factor receptor (EGFR) tyrosine kinase, which is critical in cancer biology .
2. Antimicrobial Properties
Research indicates that this compound derivatives exhibit antimicrobial activity. Specifically, N-benzyl-3-sulfonamidopyrrolidines derived from this compound have demonstrated effectiveness as bacterial cell division inhibitors, suggesting potential applications in treating bacterial infections .
Table 1: Biological Activities of this compound Derivatives
Compound Type | Biological Activity | Reference |
---|---|---|
EGFR Tyrosine Kinase Inhibitors | Potent inhibition | |
N-benzyl-3-sulfonamidopyrrolidines | Antimicrobial | |
Antimalarial Compounds | Moderate activity |
Case Study 1: Synthesis of EGFR Inhibitors
A study demonstrated the synthesis of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives from this compound, which were evaluated for their inhibitory effects on EGFR. The results indicated that these derivatives could serve as effective leads in cancer therapy due to their ability to inhibit cell proliferation in vitro .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested against various bacterial strains. The results showed that certain modifications to the pyrrolidine scaffold enhanced antibacterial potency, suggesting that further exploration could lead to novel antibiotics .
Properties
IUPAC Name |
tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQJBEAXSOOCPG-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363878 | |
Record name | (S)-3-(Boc-amino)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122536-76-9 | |
Record name | (S)-3-(Boc-amino)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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